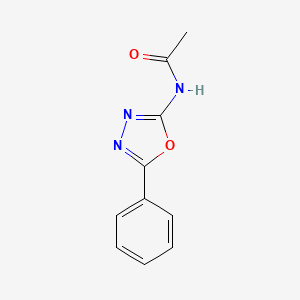

N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide

Descripción general

Descripción

“N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide” is a derivative of the oxadiazole nucleus . Oxadiazole is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The derivatives of the oxadiazole nucleus show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .

Synthesis Analysis

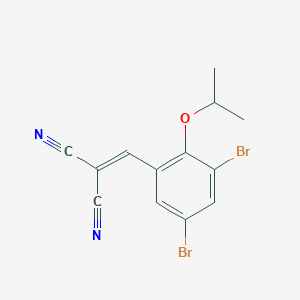

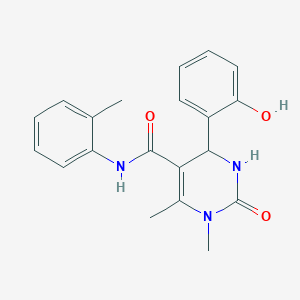

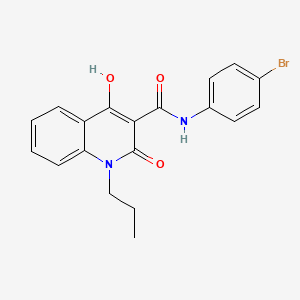

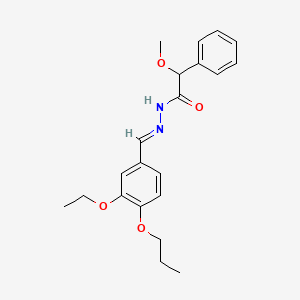

The synthesis of “this compound” involves the cyclocondensation of 5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine with 5-substituted 2-phenyl-1H-indol-3-carboxaldehydes . The novel derivatives of naphtho-furan such as “N-(5bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide” were confirmed by Mass, NMR, and FTIR spectroscopic techniques .Molecular Structure Analysis

The crystal structure of “this compound” belongs to the triclinic system with Z=2, and the urea linkage is coplanar with intramolecular hydrogen bond formation, making the structure analogous to a four-ring compound .Aplicaciones Científicas De Investigación

Antimicrobial Properties

N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide derivatives exhibit significant antimicrobial activity. For instance, Gul et al. (2017) synthesized derivatives showing activity against various microbes, with some compounds demonstrating potency and lower toxicity (Gul et al., 2017). Similarly, Rehman et al. (2016) reported the synthesis of N-substituted derivatives with antimicrobial and hemolytic activities, finding them effective against selected microbial species (Rehman et al., 2016).

Pharmacological Evaluation

This compound and its derivatives have been evaluated for various pharmacological activities. A study by Faheem (2018) highlighted the computational and pharmacological potential of these derivatives, including their applications in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Antiprotozoal Agents

These derivatives also show promise as antiprotozoal agents. Patel et al. (2017) synthesized a series of N-substituted-phenyl derivatives that demonstrated significant antibacterial, antifungal, and anti-Trypanosoma cruzi activities (Patel et al., 2017).

Anticancer Applications

This compound derivatives have also been evaluated for anticancer properties. Nath et al. (2021) designed and synthesized indoline derivatives, including these compounds, for anticonvulsant activities and found them effective in various models (Nath et al., 2021).

Local Anesthetic Activity

In addition to the aforementioned applications, these derivatives have been investigated for local anesthetic activity. Rajak et al. (2008) synthesized a novel series of acetamides with the 1,3,4-oxadiazole moiety, finding significant local anesthetic potential in rabbit corneal reflex and guinea pig wheal derm methods (Rajak et al., 2008).

Anti-inflammatory and Anti-thrombotic Properties

The derivatives also exhibit anti-inflammatory and anti-thrombotic effects. Basra et al. (2019) assessed the in-vitro and in-vivo anti-inflammatory activity of 1,3,4-oxadiazole derivatives, finding potent anti-inflammatory compounds with significant roles in enhancing clotting time (Basra et al., 2019).

Antibacterial Evaluation

The antibacterial properties of these compounds have also been a focus of research. Salama (2020) reported on the synthesis of 2-amino-1,3,4-oxadiazole derivatives with anti-Salmonella typhi activity, highlighting significant antibacterial activity for certain compounds (Salama, 2020).

Direcciones Futuras

The future directions for “N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide” could involve further exploration of its biological activities and potential applications in the development of new drugs . The derivatives of the oxadiazole nucleus have become important synthons in the development of new drugs , suggesting potential future directions in medicinal and pharmaceutical chemistry.

Mecanismo De Acción

Target of Action

Oxadiazole derivatives, in general, have been known to interact with a wide range of biological targets, including various enzymes and receptors .

Mode of Action

It’s known that oxadiazole derivatives can interact with their targets through various mechanisms, often involving the formation of covalent or non-covalent bonds .

Biochemical Pathways

Oxadiazole derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation and cancer .

Pharmacokinetics

Oxadiazole derivatives are generally known for their favorable pharmacokinetic profiles .

Result of Action

Oxadiazole derivatives have been reported to exhibit a range of biological activities, including anticancer , anti-inflammatory , and neuroprotective effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of oxadiazole derivatives .

Propiedades

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7(14)11-10-13-12-9(15-10)8-5-3-2-4-6-8/h2-6H,1H3,(H,11,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIZOBXSYWYNPLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192401 | |

| Record name | Acetamide, N-(5-phenyl-(1,3,4-oxadiazol-2-yl))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3916-80-1 | |

| Record name | N-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3916-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(5-phenyl-(1,3,4-oxadiazol-2-yl))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003916801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(5-phenyl-(1,3,4-oxadiazol-2-yl))- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N'-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B3864549.png)

![2-[(4-chlorophenyl)thio]-N'-(2,3,4-trimethylbenzylidene)acetohydrazide](/img/structure/B3864558.png)

![2-[(5-phenoxypentyl)amino]ethanol](/img/structure/B3864564.png)

![butyl (4-{[(2,6-dichlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B3864583.png)

![N'-1-azabicyclo[2.2.2]oct-3-ylidene-3-hydroxy-2-naphthohydrazide hydrochloride](/img/structure/B3864592.png)

![5-bromo-2-hydroxy-N'-{1-[4-(nonyloxy)phenyl]ethylidene}benzohydrazide](/img/structure/B3864609.png)

![methyl 4-[2-(1-naphthylacetyl)carbonohydrazonoyl]benzoate](/img/structure/B3864619.png)